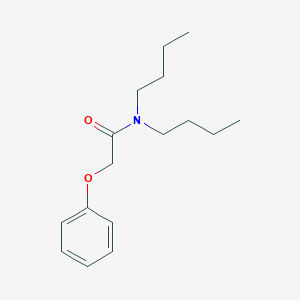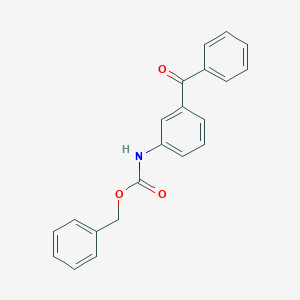![molecular formula C23H24N6O3S2 B263200 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone, commonly known as BMTSA, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BMTSA involves the formation of a covalent bond between the sulfhydryl group of a protein and the sulfur atom of BMTSA. This covalent bond formation results in the modification of the protein's structure and function. BMTSA has been shown to selectively modify cysteine residues in proteins, and this modification can affect the protein's enzymatic activity, substrate binding, and protein-protein interactions.
Biochemical and Physiological Effects
BMTSA has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have shown that BMTSA can inhibit the activity of several enzymes that contain sulfhydryl groups, including thioredoxin reductase and glutathione reductase. BMTSA has also been shown to induce apoptosis in cancer cells by modifying the sulfhydryl groups of proteins involved in the regulation of apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMTSA has several advantages and limitations for laboratory experiments. One advantage is its selectivity for sulfhydryl groups, which allows for the specific modification of proteins containing these functional groups. Another advantage is its stability, which allows for the long-term storage of the compound. However, one limitation is the potential for off-target effects, as BMTSA may modify other functional groups in addition to sulfhydryl groups. Another limitation is the potential for toxicity, as BMTSA has been shown to induce apoptosis in cancer cells.
Direcciones Futuras
There are several future directions for BMTSA research. One direction is the development of new synthetic methods for BMTSA and its analogs, which may have improved selectivity and potency. Another direction is the identification of new biological targets for BMTSA, which may have important roles in various disease processes. Finally, the development of BMTSA-based probes for imaging and diagnostic applications may have significant clinical applications.
Conclusion
In conclusion, BMTSA is a chemical compound with potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for BMTSA research have been discussed in this paper. BMTSA has shown promise as a chemical probe for studying the role of sulfhydryl groups in biological systems, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of BMTSA involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 4-methoxyphenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with thiosemicarbazide to form 1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. The synthesis of BMTSA has been reported in several published research papers, and the purity of the compound has been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
BMTSA has potential applications in scientific research as a chemical probe for studying the role of sulfhydryl groups in biological systems. Sulfhydryl groups are important functional groups in proteins and enzymes, and their oxidation or reduction can have significant effects on protein structure and function. BMTSA has been shown to selectively modify sulfhydryl groups in proteins, and this property can be used to study the role of sulfhydryl groups in various biological processes.
Propiedades
Fórmula molecular |
C23H24N6O3S2 |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
1,3-bis[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C23H24N6O3S2/c1-28-20(15-5-9-18(31-3)10-6-15)24-26-22(28)33-13-17(30)14-34-23-27-25-21(29(23)2)16-7-11-19(32-4)12-8-16/h5-12H,13-14H2,1-4H3 |
Clave InChI |
XGFHFLOZMFASNH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CN1C(=NN=C1SCC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)

![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![Methyl 2-[(2-{[(4-chloro-1-hydroxy-2-naphthyl)methyl]amino}-2-oxoethyl)sulfanyl]benzoate](/img/structure/B263143.png)

![Methyl 2-{[(4-amino-6-piperidino-1,3,5-triazin-2-yl)methyl]sulfanyl}benzoate](/img/structure/B263146.png)
![Methyl 2-[(2-oxo-2-{[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]amino}ethyl)sulfanyl]benzoate](/img/structure/B263147.png)
![Methyl 2-{[(3-methyl-2-quinoxalinyl)methyl]sulfanyl}benzoate](/img/structure/B263148.png)